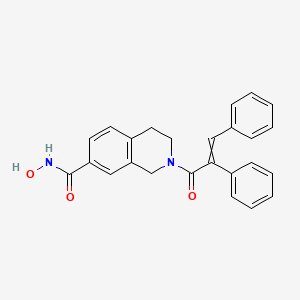
7-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-hydroxy-2-(1-oxo-2,3-diphenyl-2-propen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-hydroxy-2-(1-oxo-2,3-diphenyl-2-propen-1-yl)- is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 7-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-hydroxy-2-(1-oxo-2,3-diphenyl-2-propen-1-yl)- involves several steps. One common method includes the condensation of isoquinoline derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Mécanisme D'action
The mechanism of action of 7-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-hydroxy-2-(1-oxo-2,3-diphenyl-2-propen-1-yl)- involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-hydroxy-2-(1-oxo-2,3-diphenyl-2-propen-1-yl)- include other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its potential anti-cancer effects.
3,4-Dihydroisoquinoline: Investigated for its antimicrobial activities.
The uniqueness of 7-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-hydroxy-2-(1-oxo-2,3-diphenyl-2-propen-1-yl)- lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Propriétés
Formule moléculaire |
C25H22N2O3 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2-(2,3-diphenylprop-2-enoyl)-N-hydroxy-3,4-dihydro-1H-isoquinoline-7-carboxamide |
InChI |
InChI=1S/C25H22N2O3/c28-24(26-30)21-12-11-19-13-14-27(17-22(19)16-21)25(29)23(20-9-5-2-6-10-20)15-18-7-3-1-4-8-18/h1-12,15-16,30H,13-14,17H2,(H,26,28) |
Clé InChI |
FUWABEGVUSKVPF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C=CC(=C2)C(=O)NO)C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


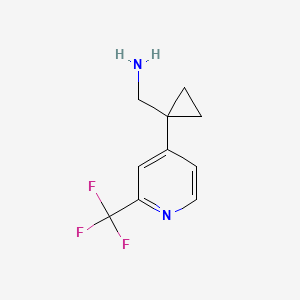
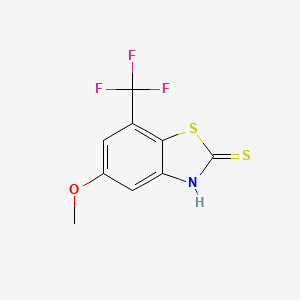
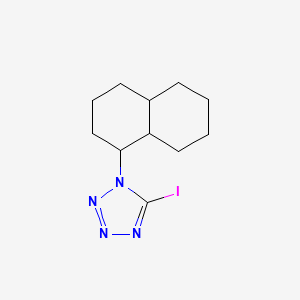
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12636246.png)
![({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12636262.png)
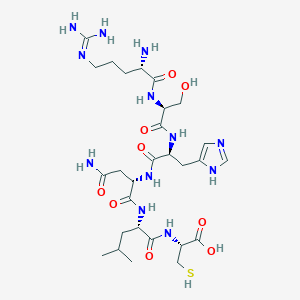
![1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12636274.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-D-isoleucinate](/img/structure/B12636293.png)
![1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12636297.png)

![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12636320.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)

